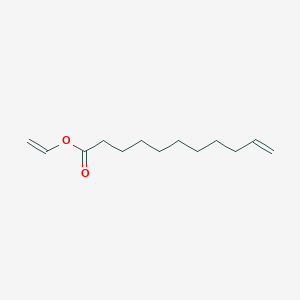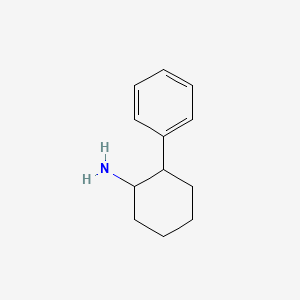
2-フェニルアダマンタン-2-オール
概要
説明
2-Phenyladamantan-2-ol, also known as 2-Phenyl-2-adamantanol or PAA, is an organic compound with the molecular formula C16H20O. It has a molecular weight of 228.33 g/mol .
Physical And Chemical Properties Analysis
2-Phenyladamantan-2-ol has a molecular formula of C16H20O and a molecular weight of 228.33 g/mol . No further physical and chemical properties were found in the papers retrieved.
科学的研究の応用
酸化と誘導体合成
一例として、2-フェニルアダマンタン-2-オールを酢酸鉛(IV)とヨウ素で酸化してオキサホモアダンタン誘導体を生成することが挙げられます。 これらの誘導体はその後、酸触媒開裂を受けて2-オキサアダマンタン構造を生成します .
構造解析
もう1つの用途として、2-フェニルアダマンタン-2-オールの構造解析があります。 この化合物の構造は研究され、文書化されており、結晶学や材料科学などのさまざまな分野で役立つ可能性があります .
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of adamantane, a class of compounds known for their potential in the design of complex molecules for studying biological activity . .
Biochemical Pathways
Adamantane derivatives have been used in the synthesis of biologically active structures , suggesting that they may interact with various biochemical pathways.
Result of Action
Given its potential as a subject for studying biological activity , it may have diverse effects at the molecular and cellular level.
特性
IUPAC Name |
2-phenyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUOZUVEZBKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341219 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29480-18-0 | |
| Record name | 2-phenyladamantan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-ADAMANTAN-2-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 2-Phenyladamantan-2-ol?
A1: 2-Phenyladamantan-2-ol crystallizes in the tetragonal system, specifically within the I41/a space group []. The crystal structure reveals that the molecules form tetramers via intermolecular hydrogen bonds. These tetramers are further held together by van der Waals forces, contributing to the overall stability of the crystal lattice [].
Q2: Are there any spectroscopic studies available on 2-Phenyladamantan-2-ol?
A2: While one of the provided abstracts doesn't offer specific data, it highlights the investigation of 2-Phenyladamantan-2-ol using Polarized FTIR spectroscopy []. This technique is valuable for understanding the vibrational modes of the molecule and its interactions with polarized light, offering insights into its structural features and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)





